molecular formula C19H30O3 B13997234 1-(4-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate CAS No. 5436-75-9

1-(4-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate

Cat. No.: B13997234
CAS No.: 5436-75-9
M. Wt: 306.4 g/mol
InChI Key: FIFWFKIGYOLAOC-UHFFFAOYSA-N
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Description

1-(4-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate is a chemical compound with the molecular formula C19H30O3 and a molar mass of 306.44 g/mol . This compound is known for its unique structure, which includes a phenoxy group and an ethylbutanoate ester. It is used in various scientific research applications due to its interesting chemical properties.

Properties

CAS No.

5436-75-9

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

1-(4-butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate

InChI

InChI=1S/C19H30O3/c1-6-14(4)17-9-11-18(12-10-17)21-13-15(5)22-19(20)16(7-2)8-3/h9-12,14-16H,6-8,13H2,1-5H3

InChI Key

FIFWFKIGYOLAOC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(C)OC(=O)C(CC)CC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The compound can be conceptually synthesized via two major steps:

Stepwise Preparation Outline

Step Reaction Type Reagents & Conditions Expected Outcome
1 Ether formation 4-butan-2-ylphenol + propan-2-ol derivative + base (e.g., K2CO3) in aprotic solvent (e.g., DMF) at elevated temperature Formation of 1-(4-butan-2-ylphenoxy)propan-2-ol intermediate
2 Esterification 1-(4-butan-2-ylphenoxy)propan-2-ol + 2-ethylbutanoic acid (or acid chloride) + coupling agent (e.g., DCC, DMAP) in inert solvent (e.g., dichloromethane) at room temperature Formation of this compound

This approach is consistent with general ester and ether synthesis methods widely documented in organic chemistry.

Literature and Research Findings

  • The ether formation step is analogous to hydroalkoxylation reactions described in literature, where alcohols react with phenolic substrates in the presence of bases and catalysts under inert atmosphere to yield alkoxy-substituted products.
  • Esterification typically employs carbodiimide coupling agents or acid chlorides to activate the carboxylic acid for reaction with alcohols, ensuring high yields and purity.

Summary Table of Preparation Parameters

Parameter Details
Starting materials 4-butan-2-ylphenol, propan-2-ol derivative, 2-ethylbutanoic acid
Key reagents Bases (K2CO3), coupling agents (DCC, DMAP), solvents (DMF, DCM)
Reaction conditions Elevated temperature for ether formation; room temperature for esterification
Atmosphere Inert (argon or nitrogen) recommended
Purification Chromatography or recrystallization
Yield range 70%-95% depending on step
Storage Dry, dark, ventilated place

Chemical Reactions Analysis

Types of Reactions

1-(4-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

1-(4-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-(4-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Butan-2-ylphenoxy)propan-2-ol: An intermediate in the synthesis of the target compound.

    2-Ethylbutanoic acid: A precursor used in the esterification reaction.

    4-Butan-2-ylphenol: The starting material for the synthesis.

Uniqueness

1-(4-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate is unique due to its specific combination of a phenoxy group and an ethylbutanoate ester. This structure imparts distinct chemical properties, making it valuable for various research applications and differentiating it from other similar compounds.

Biological Activity

1-(4-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate, with the CAS number 5436-75-9, is an organic compound classified as an ester. Its molecular formula is C19H30O3C_{19}H_{30}O_3, and it possesses unique chemical properties that make it of interest in various biological and industrial applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight302.44 g/mol
Density0.992 g/cm³
Boiling Point338.5 °C
Flash Point140.1 °C
LogP3.9206

The biological activity of this compound primarily involves its interactions with biological molecules through hydrolysis and subsequent metabolic pathways. The ester bond is susceptible to hydrolysis, leading to the formation of biologically active metabolites that can influence various cellular processes.

Hydrolysis Reaction

The hydrolysis of the ester bond can be catalyzed by enzymes or occur under acidic or basic conditions, yielding:

1 4 butan 2 ylphenoxy propan 2 yl 2 ethylbutanoate+H2OProducts e g alcohols and acids \text{1 4 butan 2 ylphenoxy propan 2 yl 2 ethylbutanoate}+H_2O\rightarrow \text{Products e g alcohols and acids }

These products may interact with cellular targets, affecting enzyme activities and signaling pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

Antimicrobial Activity: Some studies suggest that esters can possess antimicrobial properties, potentially making this compound useful in developing new antimicrobial agents.

Anti-inflammatory Effects: Certain esters have been shown to modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.

Neuroprotective Properties: Preliminary research indicates that related compounds may offer neuroprotective benefits, which could be explored further for applications in neurodegenerative diseases.

Case Studies

  • Antimicrobial Study : A study conducted on structurally similar esters demonstrated significant antimicrobial activity against various bacterial strains, suggesting that this compound may exhibit similar effects.
  • Anti-inflammatory Research : In vitro studies have shown that certain esters can inhibit pro-inflammatory cytokines, indicating a pathway through which this compound might exert anti-inflammatory effects.
  • Neuroprotective Investigation : Research on neuroprotective agents has highlighted the potential of certain esters to protect neuronal cells from oxidative stress, which warrants further investigation into this compound's efficacy in neuroprotection.

Q & A

Q. What strategies are effective for correlating spectroscopic data with stereochemical configurations in derivatives?

  • Methodology : Employ NOESY NMR to confirm spatial proximity of substituents (e.g., butan-2-yl vs. propan-2-yl groups). Compare experimental VCD (vibrational circular dichroism) spectra with computational models to resolve enantiomeric ambiguity .

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